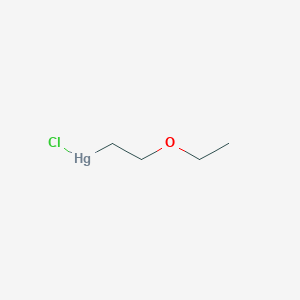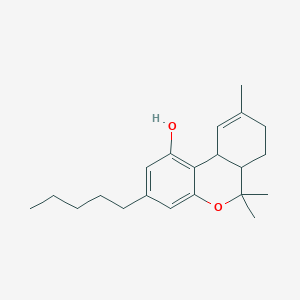
delta9-Tetrahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta9-Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It is a complex molecule that has been the subject of extensive research over the past few decades. THC has been found to have a wide range of physiological and biochemical effects on the body, and its use has been associated with both therapeutic and recreational benefits. In
Wissenschaftliche Forschungsanwendungen
Medical Applications : Δ9-THC and other cannabinoids have been suggested to have therapeutic value in various conditions, including as analgesics, in the treatment of nausea and vomiting, appetite stimulation in HIV-infected patients, muscle spasticity due to multiple sclerosis or spinal cord injury, and in movement disorders such as Parkinson's disease (Ortiz & Terribas, 2002).
Endocannabinoid System Role in Development : Δ9-THC acts as a cannabinoid receptor agonist. Its impact on the endocannabinoid system has been shown to be vital in milk suckling, growth, and development during early stages of mouse life (Fride et al., 2001).
Neurophysiological Responses : Chronic exposure to Δ9-THC can lead to tolerance to some of its effects in humans. However, studies suggest a differential response in dopamine neurons in the brain to Δ9-THC after long-term exposure, which might be relevant to its euphorigenic actions (Wu & French, 2000).
Role in Oxidative Stress : Δ9-THC has been found to be a scavenger of free radicals. However, its activation in certain conditions can lead to amplification of cellular damage from oxidative stress, indicating a complex role in cellular health (Goncharov et al., 2005).
Potential Non-Psychotropic Therapeutic Applications : Certain cannabinoids in the Cannabis plant, including Δ9-THC, have been identified for potential therapeutic applications in inflammation, diabetes, cancer, and neurodegenerative diseases due to their binding to cannabinoid receptors but with reduced psychoactive effects (Izzo et al., 2009).
Drug Metabolism Interactions : The metabolism of Δ9-THC, primarily involving CYP2C enzymes, has implications for interactions with other drugs like phenytoin, suggesting potential pharmacokinetic interactions (Bland et al., 2005).
Immunopharmacotherapy : Research has focused on developing monoclonal antibodies with high specificity for Δ9-THC, which could be valuable in treating marijuana dependence and for diagnostic purposes (Qi et al., 2005).
Cerebellar Functions : Chronic intake of Δ9-THC modifies fundamental cerebellar functions, highlighting the need to understand the safety profile of regimented THC intake (Stella, 2013).
Eigenschaften
CAS-Nummer |
16849-50-6 |
|---|---|
Produktname |
delta9-Tetrahydrocannabinol |
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3 |
InChI-Schlüssel |
CYQFCXCEBYINGO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Synonyme |
6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



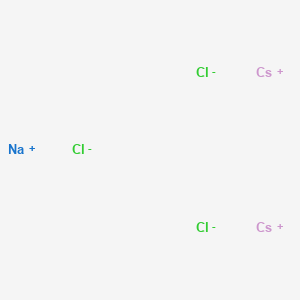
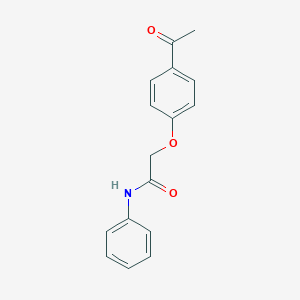
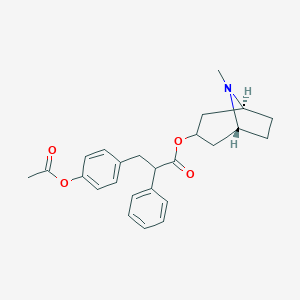
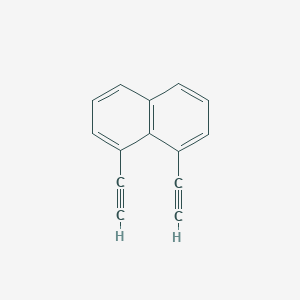
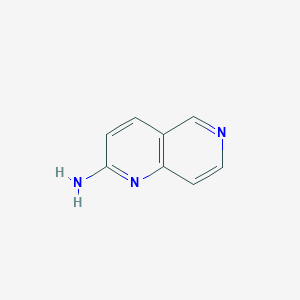
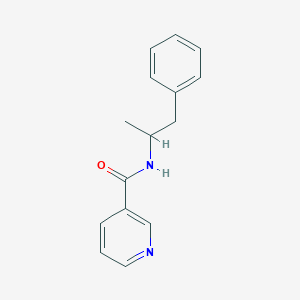
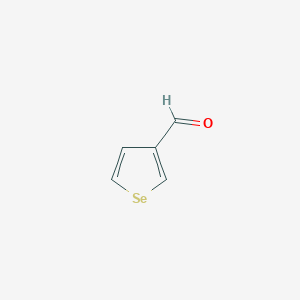
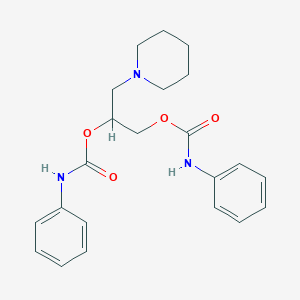
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
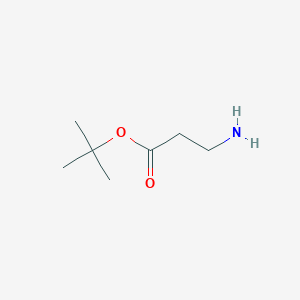
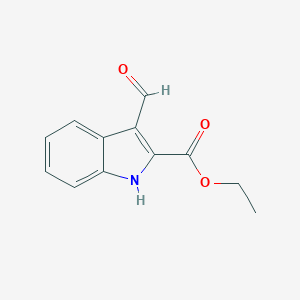
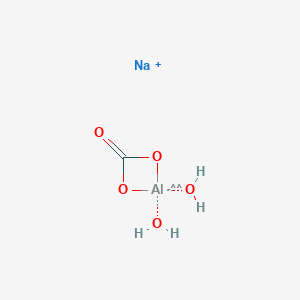
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
